molecular formula C25H30N4O5 B2483879 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone oxalate CAS No. 1351587-31-9

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone oxalate

Cat. No. B2483879
CAS RN: 1351587-31-9
M. Wt: 466.538
InChI Key: DSTQJCKBHPBYKC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzimidazole group would contribute to the aromaticity of the molecule, while the piperazine ring could potentially exist in multiple conformations due to its flexibility .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the benzimidazole and piperazine groups. Benzimidazoles are known to participate in a variety of chemical reactions, including nucleophilic substitutions . Piperazines can act as bidentate ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzimidazole group could contribute to its aromaticity and potentially its planarity .

Scientific Research Applications

Antiviral Activity

Benzimidazole derivatives have been found to exhibit antiviral activity . They can potentially be used in the development of new drugs for the treatment of various viral infections.

Antitumor Activity

Benzimidazole derivatives have shown potential in the treatment of cancer . They can interact with cancer cells and inhibit their growth, making them a promising area of research in oncology.

Antihypertensive Activity

Compounds containing the benzimidazole nucleus have been found to exhibit antihypertensive activity . They could potentially be used in the development of new drugs for the treatment of hypertension.

Proton Pump Inhibitory Activity

Benzimidazole derivatives have been found to inhibit proton pumps . This makes them potentially useful in the treatment of conditions like acid reflux and peptic ulcers.

Anthelmintic Activity

Benzimidazole derivatives have been found to exhibit anthelmintic activity . They could potentially be used in the development of new drugs for the treatment of parasitic worm infections.

Antimicrobial Activity

Compounds containing the benzimidazole nucleus have been found to exhibit antimicrobial activity . They could potentially be used in the development of new drugs for the treatment of various bacterial infections.

Anti-inflammatory Activity

Benzimidazole derivatives have been found to exhibit anti-inflammatory activity . They could potentially be used in the development of new drugs for the treatment of various inflammatory conditions.

Synthesis of Other Compounds

Benzimidazole derivatives can be used as intermediates in the synthesis of other compounds . They can be used to create a wide range of other substances with various properties and applications.

Future Directions

Future research could focus on exploring the biological activity of this compound and developing synthetic methods for its preparation. Given the wide range of activities associated with benzimidazoles, this compound could potentially be a valuable lead in drug discovery .

properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(4-tert-butylphenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O.C2H2O4/c1-23(2,3)18-10-8-17(9-11-18)22(28)27-14-12-26(13-15-27)16-21-24-19-6-4-5-7-20(19)25-21;3-1(4)2(5)6/h4-11H,12-16H2,1-3H3,(H,24,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTQJCKBHPBYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone oxalate

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